4-(Pyrrolidine-1-carbonyl)-1,2,3-thiadiazole
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Overview
Description
4-(Pyrrolidine-1-carbonyl)-1,2,3-thiadiazole is a heterocyclic compound that features a pyrrolidine ring fused with a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine scaffold have been reported to targetDipeptidyl peptidase 4 (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism, making it a potential target for diabetes treatment .
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization . This allows them to interact with their targets in a variety of ways, potentially leading to changes in the target’s function .
Biochemical Pathways
Given its potential interaction with dpp4, it may influence theglucose metabolism pathway .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion of similar pyrrolidine derivatives are generally influenced by factors such as the compound’s structure, stereochemistry, and the presence of functional groups .
Result of Action
Similar pyrrolidine derivatives have been reported to exhibit various biological activities, including anti-diabetic effects, potentially through the inhibition of dpp4 .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidine-1-carbonyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrolidine-1-carboxylic acid with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidine-1-carbonyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or other functional groups.
Scientific Research Applications
4-(Pyrrolidine-1-carbonyl)-1,2,3-thiadiazole has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring but differ in the functional groups attached.
Thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents.
Uniqueness
4-(Pyrrolidine-1-carbonyl)-1,2,3-thiadiazole is unique due to the combination of the pyrrolidine and thiadiazole rings, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential interactions with a wide range of biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
pyrrolidin-1-yl(thiadiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c11-7(6-5-12-9-8-6)10-3-1-2-4-10/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVMGHUEYWDLLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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